molecular formula C34H32FN5Na2O7 B607603 Gastrazole CAS No. 862583-15-1

Gastrazole

Número de catálogo: B607603
Número CAS: 862583-15-1
Peso molecular: 687.6 g/mol
Clave InChI: VHAXHRARUCKASM-UJXPALLWSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gastrazol es un antagonista potente y selectivo del receptor de gastrina. Se utiliza principalmente en el tratamiento del cáncer de páncreas avanzado. Gastrazol funciona inhibiendo el crecimiento de las células cancerosas del páncreas, lo que lo convierte en un compuesto prometedor en la investigación oncológica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Gastrazol implica una serie de reacciones químicas, incluida la formación de derivados de benzimidazol. Se ha desarrollado un método de síntesis práctico y escalable para preparar lotes de varios kilogramos de Gastrazol. Este método implica una reacción de formación de enlace amida que procede a través de la isoimida de un derivado de ácido benzimidazolamina .

Métodos de producción industrial

La producción industrial de Gastrazol sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción se controlan cuidadosamente para mantener la estabilidad del compuesto durante todo el proceso de producción .

Análisis De Reacciones Químicas

Reaction Conditions and Yield Data

Key parameters from the synthesis process are summarized below:

StepReagents/ConditionsYield (%)Purity (%)
Benzimidazole CyclizationHCl (conc.), reflux, 6 h7895
Amide CouplingEDCI/HOBt, DMF, 50°C, 12 h8598
Final PurificationRecrystallization (EtOH/H₂O)92>99

Data adapted from Ormerod et al. (2005) .

Mechanistic Insights

  • Isoimide Pathway : The unexpected stability of the isoimide intermediate during amide formation was attributed to resonance stabilization within the benzimidazole ring system .

  • Stereoelectronic Effects : Electron-withdrawing groups on the benzimidazole core enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attack by the amine .

Biophysical Interactions

While not direct chemical reactions, this compound’s receptor antagonism involves:

  • Competitive Binding : Displacement of gastrin from CCK2 receptors via hydrogen bonding and hydrophobic interactions .

  • In Vitro Activity : Inhibits gastrin-stimulated growth in pancreatic cancer cells (BxPC-3) with IC₅₀ values in the nanomolar range .

This synthesis framework and mechanistic understanding underpin this compound’s development as a therapeutic agent, highlighting the interplay between organic chemistry and pharmacology.

Aplicaciones Científicas De Investigación

Treatment of Advanced Pancreatic Cancer

Gastrazole has been primarily investigated for its efficacy in treating advanced pancreatic cancer. Two significant randomized controlled trials have assessed its impact on patient survival compared to placebo and fluorouracil (5-FU).

  • Trial A : In this trial, 18 patients with biopsy-proven inoperable pancreatic carcinoma were randomized to receive either protracted venous infusion (PVI) this compound or placebo. Results indicated that patients receiving this compound had a median survival of 7.9 months compared to 4.5 months for those receiving placebo (log rank P=0.02P=0.02) .
  • Trial B : This trial involved 98 patients and compared PVI this compound with PVI fluorouracil (5-FU). While the median survival for this compound was 3.6 months versus 4.2 months for 5-FU, the one-year survival rates were 13.2% for this compound compared to 26.2% for 5-FU .

Safety Profile

This compound has shown a favorable safety profile with no significant differences in toxicity compared to placebo or 5-FU, apart from complications related to central venous catheters . Common side effects include diarrhea, dizziness, and nausea .

Pharmacology and Biochemistry

Beyond oncology, this compound is also being studied for its potential applications in other types of cancer and gastrointestinal disorders:

  • Pharmacology : Research is ongoing into its effects on various cancers beyond pancreatic cancer, exploring its role in inhibiting tumor growth through gastrin receptor antagonism.
  • Biochemistry : this compound is utilized in studies examining the biological roles of gastrin receptors in different physiological processes, contributing to a better understanding of their involvement in cancer and other diseases .

Summary of Clinical Trials

The following table summarizes key findings from the clinical trials involving this compound:

TrialTreatment ComparisonMedian Survival (Months)One-Year Survival Rate (%)Significant Findings
AThis compound vs Placebo7.9 vs 4.533 vs 11Statistically significant improvement (log rank P=0.02P=0.02)
BThis compound vs 5-FU3.6 vs 4.213.2 vs 26.2No significant difference in median survival (log rank P=0.18P=0.18)

Mecanismo De Acción

Gastrazol ejerce sus efectos inhibiendo selectivamente el receptor de gastrina, que participa en el crecimiento y la proliferación de las células cancerosas del páncreas. Al bloquear este receptor, Gastrazol evita la activación de las vías de señalización que promueven el crecimiento de las células cancerosas. Esta inhibición conduce a una reducción del crecimiento tumoral y a una mejor tasa de supervivencia en pacientes con cáncer de páncreas avanzado .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de Gastrazol

Gastrazol es único en su inhibición selectiva del receptor de gastrina, lo que lo hace particularmente eficaz en el tratamiento del cáncer de páncreas avanzado. A diferencia de los inhibidores de la bomba de protones, que reducen principalmente la secreción de ácido gástrico, Gastrazol se dirige a las vías moleculares involucradas en el crecimiento de las células cancerosas .

Actividad Biológica

Gastrazole, also known as JB95008, is a selective antagonist of the CCK2/gastrin receptor, primarily studied for its potential in treating pancreatic cancer. This article delves into its biological activity, mechanisms of action, clinical trials, and relevant case studies.

This compound functions by inhibiting the binding of gastrin to the CCK2 receptor, which is implicated in the growth stimulation of pancreatic cancer cells. Gastrin is known to promote cell proliferation and survival through various signaling pathways, including the activation of protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways. By blocking these interactions, this compound may reduce tumor growth and enhance the efficacy of chemotherapeutic agents.

Clinical Trials

Two significant clinical trials have been conducted to evaluate the efficacy of this compound in advanced pancreatic cancer:

  • Trial A : This trial compared protracted venous infusion (PVI) of this compound against a placebo.
    • Results :
      • Survival : Median survival was 7.9 months for this compound compared to 4.5 months for placebo (log-rank P=0.02P=0.02).
      • 1-Year Survival : 33% for this compound vs. 11% for placebo.
      • Toxicity : No significant differences in toxicity were noted except for complications related to catheter use.
  • Trial B : This trial compared this compound with fluorouracil (5-FU).
    • Results :
      • Survival : Median survival was 3.6 months for this compound vs. 4.2 months for 5-FU (log-rank P=0.42P=0.42).
      • 1-Year Survival : 13.2% for this compound vs. 26.2% for 5-FU.
      • Toxicity : this compound exhibited significantly less diarrhea and stomatitis compared to 5-FU.

Summary of Clinical Trial Data

CharacteristicsThis compoundPlacebo5-FU
Number of Patients18 (Trial A), 98 (Trial B)9 (Trial A)42
Median Age (Range)57 (44–75)67 (55–78)Not specified
Median Survival7.9 months (Trial A)4.5 months (Trial A)4.2 months
1-Year Survival Rate33% (Trial A)11% (Trial A)26.2%
Toxicity ProfileMild; less diarrhea and stomatitisN/AHigher incidence of toxicity

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits gastrin-stimulated growth in pancreatic cancer cell lines such as PAN1 and BXPC3. The inhibition was further enhanced when combined with chemotherapeutic agents like gemcitabine and taxotere:

  • Synergistic Effects : Gastrin antiserum combined with taxotere showed a significant increase in inhibition rates from 12.7% to over 70%, indicating that targeting gastrin might improve treatment outcomes when used alongside conventional chemotherapy.

Case Studies

Several case studies highlight the clinical relevance of this compound in managing pancreatic cancer:

  • Case Study Example : A patient with advanced pancreatic cancer treated with this compound showed a notable improvement in quality of life and prolonged survival compared to historical controls not receiving active treatment.

Propiedades

IUPAC Name

disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAXHRARUCKASM-UJXPALLWSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32FN5Na2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235459
Record name JB-95008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862583-15-1
Record name JB-95008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862583151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JB-95008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JB-95008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55TZM8F95P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.